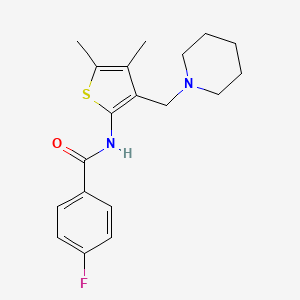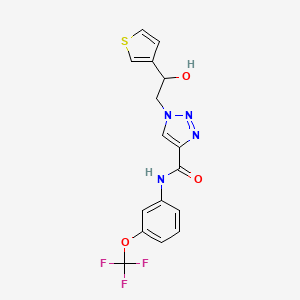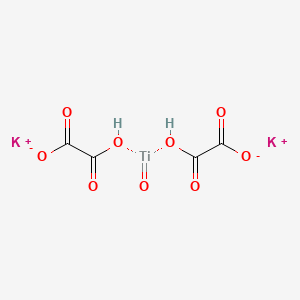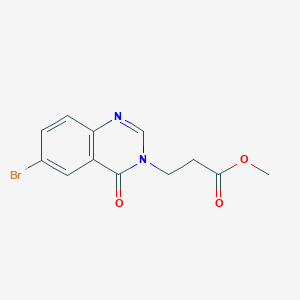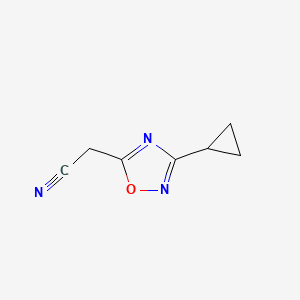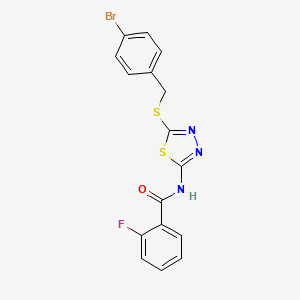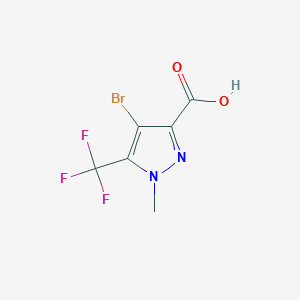
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4BrF3N2. It has an average mass of 228.998 Da and a mono-isotopic mass of 227.950989 Da .
Synthesis Analysis
The synthesis of this compound has been studied in the past. An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was reported . The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on the Br–Li exchange in an appropriate bromide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted at the 1-position with a methyl group, at the 4-position with a bromo group, and at the 5-position with a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a boiling point of 200.4±35.0℃ (760 Torr) and a density of 1.82±0.1 g/cm3 (20 ºC 760 Torr). Its flash point is 75.0±25.9℃ .Applications De Recherche Scientifique
1. Organometallic Methods and Functionalization
4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid demonstrates notable flexibility in organometallic chemistry. It undergoes deprotonation and subsequent carboxylation at specific positions depending on the choice of reagent. This compound, along with similar pyrazoles, shows selective reactivity with various organometallic and metal amide bases, allowing for targeted functionalization at different positions of the heterocyclic or aromatic ring (Schlosser, Volle, Leroux, & Schenk, 2002).
2. Synthesis and Antifungal Activity
A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, shows significant potential in antifungal applications. Its derivatives display moderate to excellent activities against various phytopathogenic fungi, suggesting the utility of the trifluoromethyl pyrazole framework in developing new antifungal agents (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
3. Library of Pyrazole Derivatives for Biological Screening
The synthesis of a large library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides offers a wide range of compounds for biological screening. Some compounds in this library were found to be toxic to C. elegans, indicating potential biological activities that could be harnessed for various applications (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
4. Crystal Structure and Spectral Investigations
Studies focusing on structural and spectral properties of related pyrazole carboxylic acids provide insights into their molecular geometry and electronic transitions. Such investigations are crucial for understanding the fundamental properties of these compounds, which can influence their reactivity and potential applications (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
5. Synthesis of Diverse Derivatives
The flexibility of the pyrazole framework allows for the synthesis of a variety of derivatives. For example, bromination and subsequent reactions can lead to the formation of different substituted pyrazoles, highlighting the adaptability of these compounds for various synthetic routes (Khan, Maharvi, Choudhary, Rahman, & Perveen, 2005).
Safety and Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, eye irritation, and respiratory irritation. It may also be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEIDVTXLPLSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-03-1 |
Source


|
| Record name | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
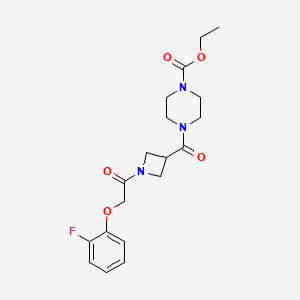
![N-(1-Cyanocyclopentyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2571791.png)
![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)

![rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B2571798.png)
